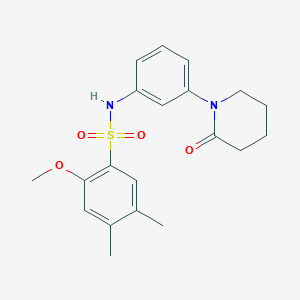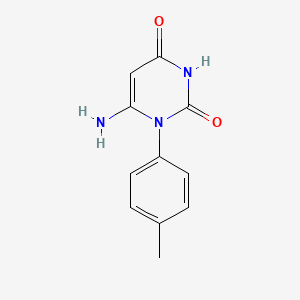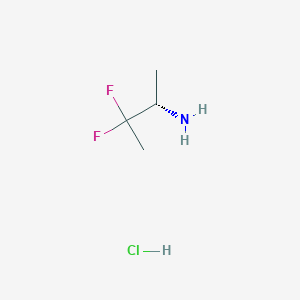
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various benzamide derivatives has been reported, utilizing 4-aminophenazone, also known as antipyrine, which is a compound of significant interest in drug chemistry. These derivatives have been synthesized with the aim of exploring their potential biological applications. The synthesis process involves the creation of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which have been screened for their inhibitory potential against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases .
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been characterized using various techniques. For instance, the crystal structure of a novel ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was determined through single crystal X-ray studies, which revealed that the compound crystallized in the monoclinic system. The intermolecular interactions within the crystal structure were analyzed using Hirshfeld surfaces computational method . Similarly, the molecular structure of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was investigated both experimentally and theoretically, providing insights into the stability and reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds has been explored through various studies. For example, the vibrational frequencies and corresponding vibrational assignments of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been reported, which could support the high reactivities of its free base and cationic species . Additionally, the synthesis and characterization of antipyrine derivatives have included an analysis of their intermolecular interactions, which are crucial for understanding the chemical reactions and stability of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds have been extensively studied. The crystal packing of antipyrine derivatives is mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts. DFT calculations and QTAIM/NCIplot analyses have been used to quantify the energetics of these interactions, revealing that hydrogen bonding interactions are energetically significant, while the total binding energies of the assemblies are dominated by a combination of π-interactions . These findings are essential for understanding the properties of the compounds and their potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A novel series of compounds, including the specified chemical, have been synthesized for potential antipsychotic applications. These compounds, characterized by their unique structural features, have shown promising results in behavioral animal tests. Unlike traditional antipsychotic agents, they do not interact with dopamine receptors, indicating a novel mechanism of action. This suggests their potential in treating psychiatric disorders without the common side effects associated with dopamine antagonism (Wise et al., 1987).
Antimicrobial and Antitumor Activities
Recent research has extended to exploring the antimicrobial and antitumor properties of compounds integrated with quinoline, pyrazole, and benzofuran moieties. These compounds have been synthesized with excellent yields and demonstrated significant in vitro antibacterial activity against pathogens such as S. aureus and E. coli. Their structures were confirmed through various spectral studies, highlighting their potential as novel antimicrobial agents (Idrees et al., 2020). Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines have been tested for cytotoxic activities, revealing potent inhibition against various cancer cell lines. This underlines the chemical's promise in the development of new anticancer therapies (Deady et al., 2003).
Benzofuran Synthesis and Applications
The synthesis of benzofuran derivatives has been a focus of recent studies due to their wide range of biological activities. One study detailed the synthesis of benzofuranyl-pyran-2-ones and related compounds from naturally occurring furochromones, showcasing the versatility of benzofuran derivatives in medicinal chemistry (Keshk, 2004). Another investigation involved the creation of novel series of 2-azetidinone derivatives integrated with benzofuran moieties, further emphasizing the therapeutic potential of these compounds (Idrees et al., 2019).
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-27(2)20(22-12-16-6-4-5-7-21(16)30-22)14-25-23(29)19-13-18(26-28(19)3)15-8-10-17(24)11-9-15/h4-13,20H,14H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGBKHFDJCWDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC4=CC=CC=C4O3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2503560.png)


![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)
![2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2503564.png)
![1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2503567.png)
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2503568.png)

![N-(3-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2503572.png)

![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)
![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxy-3-methoxyphenyl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2503578.png)